molecular formula C17H23NO4S2 B2882249 N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-4-methoxy-2-methylbenzenesulfonamide CAS No. 2034330-11-3

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-4-methoxy-2-methylbenzenesulfonamide

Cat. No.: B2882249
CAS No.: 2034330-11-3
M. Wt: 369.49
InChI Key: PIZQQHBSHWEEEO-UHFFFAOYSA-N
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Description

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-4-methoxy-2-methylbenzenesulfonamide is a complex organic compound characterized by the presence of a thiophene ring, a sulfonamide group, and a hydroxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-4-methoxy-2-methylbenzenesulfonamide typically involves multiple steps:

    Formation of the Thiophene Derivative: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources under acidic conditions.

    Hydroxylation: Introduction of the hydroxy group at the desired position on the pentyl chain can be achieved through selective hydroxylation reactions, often using reagents like osmium tetroxide or hydrogen peroxide in the presence of catalysts.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the appropriate amine with a sulfonyl chloride derivative under basic conditions, typically using a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde, depending on the reagents used (e.g., PCC, DMP).

    Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions, such as with lithium aluminum hydride.

    Substitution: The methoxy group on the benzene ring can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of primary amines

    Substitution: Introduction of various nucleophiles onto the benzene ring

Scientific Research Applications

Chemistry

In organic synthesis, N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-4-methoxy-2-methylbenzenesulfonamide can be used as an intermediate for the synthesis of more complex molecules. Its functional groups allow for further modifications, making it a versatile building block.

Biology

This compound may exhibit biological activity due to the presence of the sulfonamide group, which is known for its antibacterial properties. It could be explored for potential use in drug development, particularly in designing inhibitors for specific enzymes.

Medicine

In medicinal chemistry, the compound could be investigated for its potential as a therapeutic agent. The combination of the thiophene ring and sulfonamide group might offer unique interactions with biological targets, making it a candidate for drug discovery.

Industry

In the materials science industry, this compound could be used in the development of new materials with specific electronic or optical properties, leveraging the unique characteristics of the thiophene ring.

Mechanism of Action

The mechanism by which N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-4-methoxy-2-methylbenzenesulfonamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting their activity through competitive or non-competitive binding. The sulfonamide group could mimic the structure of natural substrates, allowing the compound to interfere with metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-5-methylthiophene-2-sulfonamide
  • N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-4-methoxybenzenesulfonamide

Uniqueness

Compared to similar compounds, N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-4-methoxy-2-methylbenzenesulfonamide stands out due to the presence of both a methoxy group and a methyl group on the benzene ring. This unique substitution pattern can influence its reactivity and interaction with biological targets, potentially offering distinct advantages in specific applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

N-(5-hydroxy-3-thiophen-3-ylpentyl)-4-methoxy-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4S2/c1-13-11-16(22-2)3-4-17(13)24(20,21)18-8-5-14(6-9-19)15-7-10-23-12-15/h3-4,7,10-12,14,18-19H,5-6,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIZQQHBSHWEEEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)S(=O)(=O)NCCC(CCO)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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